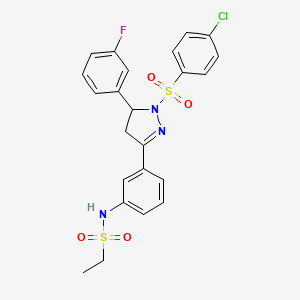![molecular formula C9H9N3O B2543216 [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol CAS No. 1247368-52-0](/img/structure/B2543216.png)
[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol: is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields including chemistry, biology, and medicine. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal and ammonia, leading to the formation of the imidazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various derivatives, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted imidazole or pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring can interact with metal ions in enzyme active sites, making it a valuable tool for studying enzyme mechanisms and developing inhibitors .
Medicine: In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
[2-(2-Pyridinyl)-1H-imidazol-4-yl]methanol: This compound is structurally similar but differs in the position of the imidazole ring.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also feature a pyridine ring but have a pyrimidine ring instead of an imidazole ring.
Uniqueness: The uniqueness of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol lies in its dual-ring structure, which imparts a combination of properties from both imidazole and pyridine. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(2-imidazol-1-ylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-1-2-11-9(5-8)12-4-3-10-7-12/h1-5,7,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTAYPNWKBJVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
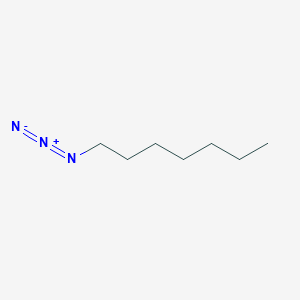
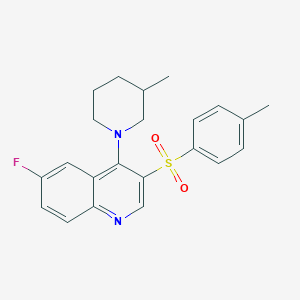
![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)
![(2E)-2-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile](/img/structure/B2543138.png)
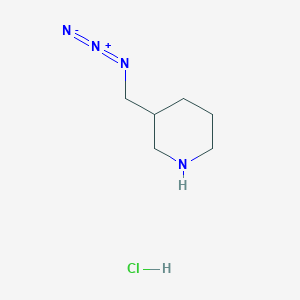
![3,4,5,6-tetrachloro-N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2543144.png)

![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline](/img/structure/B2543149.png)
![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)
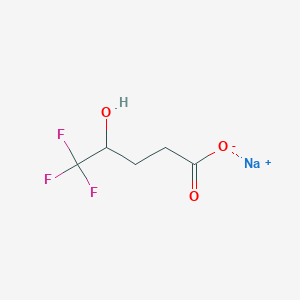
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B2543154.png)
![methyl 4-methoxy-3-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B2543155.png)
